molecular formula C14H10F2N2O2S2 B2590991 7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899976-98-8

7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2590991
CAS No.: 899976-98-8
M. Wt: 340.36
InChI Key: YWBLXUQZYFLPLK-UHFFFAOYSA-N
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Description

“7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound. It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Synthesis Analysis

In 2010, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . In order to increase the inhibitory activity of compound 15a–d, a fluorine atom was introduced at the 7-position of the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .


Molecular Structure Analysis

The molecular formula of this compound is C14H10F2N2O2S2 and its molecular weight is 340.36.


Chemical Reactions Analysis

The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the synthesis of a series of benzothiazine derivatives, including 7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxides, to evaluate their anticonvulsant activity. One study found that certain compounds within this series showed promising anticonvulsant effects in animal models, indicating their potential use in developing new therapeutic agents for epilepsy (Li-Qiu Zhang et al., 2010).

Phosphodiesterase 7 Inhibition

Another significant area of research is the inhibition of Phosphodiesterase 7 (PDE7), which is implicated in T-cell-dependent disorders. A study on benzyl derivatives of benzothiadiazine dioxides, closely related to the compound , revealed these derivatives as the first heterocyclic family with PDE7 inhibitory properties. This discovery opens new avenues for the treatment of immune-related conditions (A. Martínez et al., 2000).

Cognitive Enhancement

Research into fluorinated benzothiadiazine dioxides has identified their role as positive allosteric modulators of the AMPA receptors, which are crucial for synaptic transmission and plasticity. Studies show that certain derivatives can enhance cognitive performance, making them potential candidates for treating cognitive impairments (P. Francotte et al., 2010).

Anticancer Activity

The exploration of benzothiazine derivatives extends into the realm of anticancer research, where certain compounds have shown promise in inhibiting cancer cell proliferation. This includes the design and evaluation of new derivatives for their cytotoxic and apoptotic activities against various cancer cell lines, highlighting the potential for benzothiazine derivatives in cancer therapy (Dachuan Liu et al., 2019).

Properties

IUPAC Name

7-fluoro-3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBLXUQZYFLPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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